ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate
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Overview
Description
Ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate is a chemical compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique properties such as flexibility, transparency, and resistance to breakage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate typically involves the esterification of acrylic acid with an appropriate alcohol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids to yield the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes where acrylic acid is reacted with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the pure ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate undergoes various chemical reactions including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization, forming long-chain polymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or other polymerization initiators.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Typically involves nucleophiles such as amines or alcohols.
Major Products
Polymerization: Produces polyacrylates, which are used in various applications such as adhesives and coatings.
Hydrolysis: Yields acrylic acid and ethanol.
Substitution: Results in substituted acrylates with varying functional groups.
Scientific Research Applications
Ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of drug delivery systems and biomedical devices.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The mechanism of action of ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate primarily involves its ability to polymerize and form long-chain polymers. The vinyl group in the compound undergoes free radical polymerization, leading to the formation of polyacrylates. These polymers exhibit unique properties such as flexibility, transparency, and resistance to environmental factors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylprop-2-enoate: Another acrylate ester with similar polymerization properties.
Ethyl prop-2-enoate: Shares the ester functional group and vinyl group, making it similar in reactivity.
Uniqueness
Ethyl 2-[(N-ethenylformamido)methyl]prop-2-enoate is unique due to the presence of the N-ethenylformamido group, which imparts additional reactivity and potential for forming more complex polymers. This makes it particularly valuable in specialized applications such as biomedical devices and advanced coatings .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-[[ethenyl(formyl)amino]methyl]prop-2-enoate |
InChI |
InChI=1S/C9H13NO3/c1-4-10(7-11)6-8(3)9(12)13-5-2/h4,7H,1,3,5-6H2,2H3 |
InChI Key |
AESCGHLLOIGZHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CN(C=C)C=O |
Origin of Product |
United States |
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